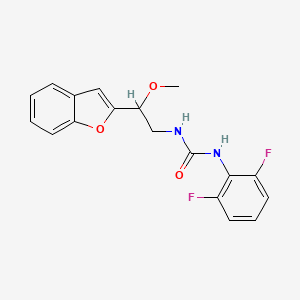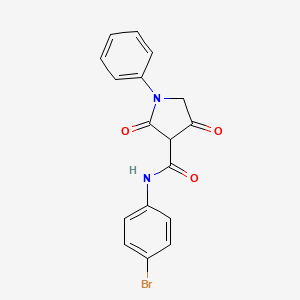
N-(4-bromophenyl)-2,4-dioxo-1-phenylpyrrolidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-bromophenyl)-2,4-dioxo-1-phenylpyrrolidine-3-carboxamide, also known as Br-PBP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of neuroscience. It belongs to the class of pyrrolidine compounds and has been shown to exhibit unique pharmacological properties that make it a promising candidate for further research.
Scientific Research Applications
Synthetic Methodologies and Chemical Properties
Pteridine Derivatives Synthesis : The conversion of various derivatives, including a 5-bromo-derivative, into pteridin-4-ones demonstrates a methodological exploration in heterocyclic chemistry. This work compares several synthesis routes, evaluating their efficiency for generating structurally complex molecules (Albert, 1979).
CCR5 Antagonist Development : A practical synthesis approach for an orally active CCR5 antagonist highlights the utility of bromophenyl derivatives in medicinal chemistry. The methodology includes esterification and a Suzuki−Miyaura reaction, showcasing the compound's role in drug discovery processes (Ikemoto et al., 2005).
Multicomponent Synthesis : The multicomponent synthesis of N-aminopyrrolidine-2,5-diones illustrates the versatility of bromophenyl derivatives in constructing complex molecules. This approach achieves diastereoselective outcomes with good to excellent yields, underscoring the strategic value in synthetic organic chemistry (Adib et al., 2011).
Biological Applications
Antibacterial Activity : The synthesis of N-(4-bromophenyl)furan-2-carboxamide analogues and their evaluation against drug-resistant bacteria highlights the potential of bromophenyl derivatives in developing new antimicrobial agents. This research demonstrates significant activity against pathogens like A. baumannii, suggesting the compound's role in addressing antibiotic resistance (Siddiqa et al., 2022).
Anticancer and Anti-inflammatory Properties : Novel pyrazolopyrimidines derivatives, synthesized from bromophenyl compounds, were evaluated for their anticancer and anti-5-lipoxygenase activities. This study identifies compounds with notable efficacy, contributing to the development of new therapeutic agents (Rahmouni et al., 2016).
properties
IUPAC Name |
N-(4-bromophenyl)-2,4-dioxo-1-phenylpyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrN2O3/c18-11-6-8-12(9-7-11)19-16(22)15-14(21)10-20(17(15)23)13-4-2-1-3-5-13/h1-9,15H,10H2,(H,19,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHTIWLXHQBMAPL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)C(C(=O)N1C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromophenyl)-2,4-dioxo-1-phenylpyrrolidine-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-ethoxyphenyl)-2-((4-(furan-2-ylmethyl)-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide](/img/structure/B2401833.png)
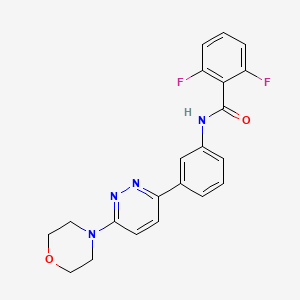
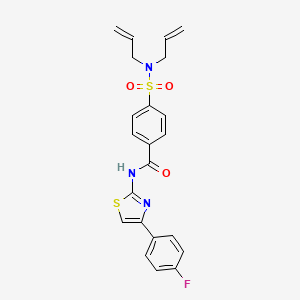
![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-methyl-N-(3-morpholinopropyl)benzamide hydrochloride](/img/structure/B2401836.png)
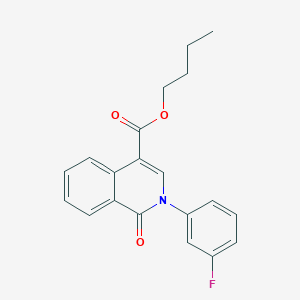
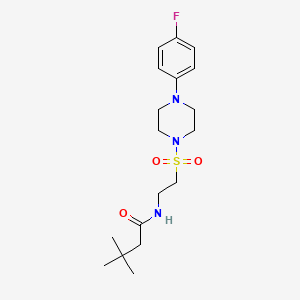
![N-[2-(cyclohexen-1-yl)ethyl]-2-[3-(3,5-dimethoxyphenyl)-2,4-dioxoquinazolin-1-yl]acetamide](/img/structure/B2401841.png)

![{5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}(thiophen-2-yl)methanol](/img/structure/B2401843.png)

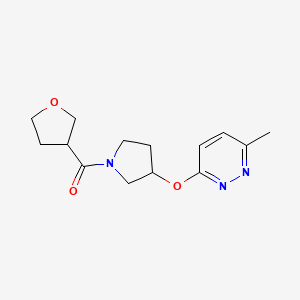
![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-5-methylpyrazine-2-carboxamide](/img/structure/B2401847.png)

